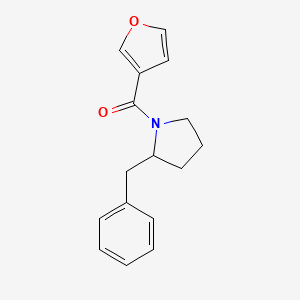
(2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone, also known as dibutylone, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It was first synthesized in the 1960s and has gained popularity in recent years as a psychoactive substance. Dibutylone has been found in various products marketed as research chemicals and has been associated with adverse effects in humans.
作用机制
The mechanism of action of (2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone is not fully understood, but it is believed to act as a monoamine transporter inhibitor. Dibutylone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its stimulant effects. It has also been found to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
Dibutylone has been found to have both stimulant and hallucinogenic effects in humans. It has been reported to cause feelings of euphoria, increased energy, and enhanced sensory perception. However, it has also been associated with adverse effects such as anxiety, paranoia, and hallucinations. Dibutylone has been found to have a short duration of action, with effects lasting for approximately 2-4 hours.
实验室实验的优点和局限性
Dibutylone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been used as a reference standard in forensic toxicology, making it a useful tool for identifying the presence of synthetic cathinones in biological samples. However, (2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone has several limitations. It has been associated with adverse effects in humans, which may limit its use in animal studies. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on (2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Dibutylone has been found to increase the release of serotonin in the brain, which may make it a useful tool for treating these disorders. Another area of interest is its potential as a tool for studying the central nervous system. Dibutylone has been found to have stimulant and hallucinogenic effects, which may make it useful for studying the mechanisms of these processes. Finally, there is a need for further research on the adverse effects of (2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone in humans. Understanding the mechanisms underlying these effects may help to develop strategies for preventing or mitigating them.
合成方法
Dibutylone can be synthesized using a variety of methods, including the reaction of 2-benzylpyrrolidine with furan-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods include the use of lithium aluminum hydride or hydrogen gas as a reducing agent. The purity of the final product can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. Dibutylone has also been shown to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects. In addition, (2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone has been used as a reference standard in forensic toxicology to identify the presence of synthetic cathinones in biological samples.
属性
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(14-8-10-19-12-14)17-9-4-7-15(17)11-13-5-2-1-3-6-13/h1-3,5-6,8,10,12,15H,4,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEFJGVHOREBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)
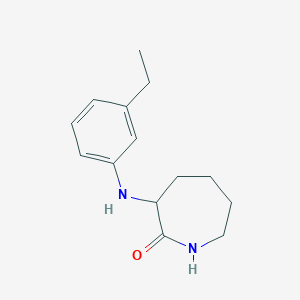
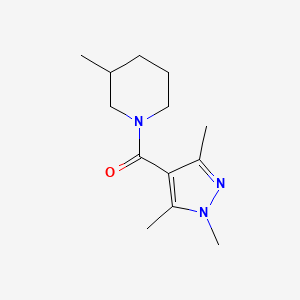


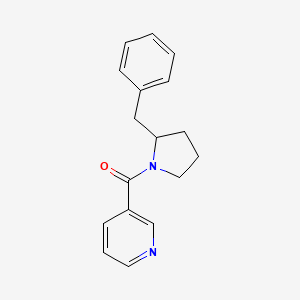
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)


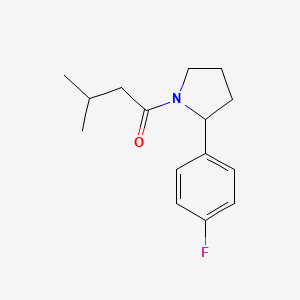
![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)